molecular formula C10H10N8O3 B11098834 N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]pyridine-3-carbohydrazide

N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]pyridine-3-carbohydrazide

Cat. No.: B11098834
M. Wt: 290.24 g/mol
InChI Key: XKJWTOBEKMCMAP-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group attached to a tetrazole ring, which is further linked to a pyridine ring through a hydrazide linkage. The presence of these functional groups imparts significant reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents. The final step involves the condensation of the nitro-tetrazole intermediate with pyridine-3-carbohydrazide under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in substitution or addition reactions.

    Substitution: The hydrazide and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyridine or tetrazole rings.

Scientific Research Applications

N’-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

    Industry: The compound’s reactivity and stability make it useful in the development of advanced materials and explosives.

Mechanism of Action

The mechanism of action of N’-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the tetrazole and pyridine rings can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N’-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)-2-propanylidene]benzohydrazide
  • 3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine
  • Derivatives of 5-nitro-1,2,3-2H-triazole

Uniqueness

N’-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound in synthetic chemistry and material science.

Properties

Molecular Formula

C10H10N8O3

Molecular Weight

290.24 g/mol

IUPAC Name

N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C10H10N8O3/c1-7(6-17-15-10(14-16-17)18(20)21)12-13-9(19)8-3-2-4-11-5-8/h2-5H,6H2,1H3,(H,13,19)/b12-7+

InChI Key

XKJWTOBEKMCMAP-KPKJPENVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/CN2N=C(N=N2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)CN2N=C(N=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.